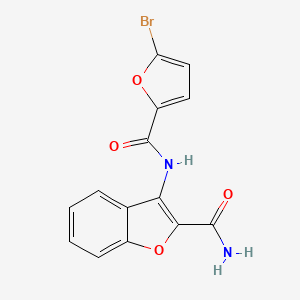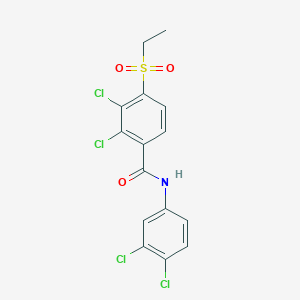![molecular formula C23H20ClN3OS2 B2549608 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 920395-21-7](/img/structure/B2549608.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20ClN3OS2 and its molecular weight is 454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Drug Discovery
Compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide have been identified as potent and selective inhibitors of key biological enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential in the development of new therapeutic agents for treating various diseases including cancer. For instance, substituted benzamides have demonstrated efficacy in inhibiting VEGFR-2 kinase activity, highlighting their potential in cancer therapy through the inhibition of angiogenesis (Borzilleri et al., 2006).
Synthesis and Chemical Transformations
The compound's structural framework is conducive to chemical transformations, making it a valuable precursor in organic synthesis. For example, derivatives of this compound have been used in the synthesis of benzothiazoles and thiazolopyridines, important heterocycles in pharmaceuticals and organic materials. This is demonstrated through TEMPO-catalyzed electrochemical C–H thiolation methods, which provide a metal- and reagent-free approach to these heterocycles from related thioamides (Qian et al., 2017).
Antimicrobial and Antitumor Activities
Furthermore, the chemical versatility of this compound allows for the exploration of its antimicrobial and antitumor potentials. For instance, pyridine thiazole derivatives have shown promising results in antimicrobial and antitumor studies, indicating the potential of this compound derivatives in the development of new bioactive materials with novel properties (Xun-Zhong et al., 2020).
Materials Science and Sensor Development
In materials science, the unique properties of derivatives of this compound have been utilized in the development of sensors. For example, certain derivatives have been employed as selective sensing materials in the construction of electrodes for the determination of trace amounts of metals, showcasing the compound's utility beyond pharmaceutical applications (Hajiaghababaei et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUGAIFXJSHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)


![5-[(4-Chloro-3-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2549546.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)
